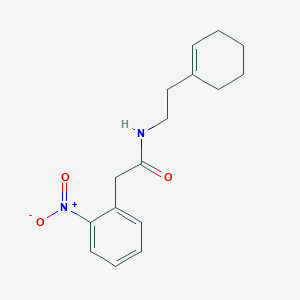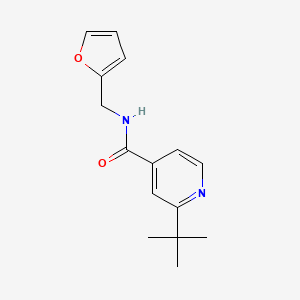
2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide is a compound that features a pyridine ring substituted with a tert-butyl group and a furan-2-ylmethyl group
Métodos De Preparación
The synthesis of 2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-tert-butylpyridine-4-carboxylic acid with furan-2-ylmethanamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After the reaction is complete, the product can be purified by column chromatography .
Análisis De Reacciones Químicas
2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It has been studied for its antimicrobial and antihypertensive activities.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of c-Jun N-terminal kinase 3, which plays a role in inflammatory responses. The compound’s binding to this kinase can prevent the phosphorylation of downstream targets, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar compounds to 2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide include:
N-(pyridin-2-ylmethyl)furan-2-carboxamide: This compound lacks the tert-butyl group but shares the furan and pyridine rings.
N-(pyridin-2-ylmethyl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring.
N-(pyridin-2-ylmethyl)benzamide: This compound has a benzene ring instead of a furan ring.
The uniqueness of this compound lies in its combination of the tert-butyl group, furan ring, and pyridine ring, which imparts specific chemical and biological properties .
Propiedades
IUPAC Name |
2-tert-butyl-N-(furan-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)13-9-11(6-7-16-13)14(18)17-10-12-5-4-8-19-12/h4-9H,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCLWUZLZBUBTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

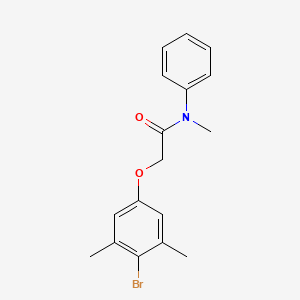
![[(Z)-[2-[4-(4-chlorophenyl)-5-sulfanylidenetetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B5845263.png)

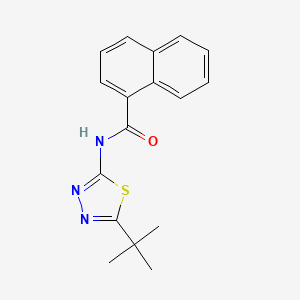
METHANONE](/img/structure/B5845294.png)
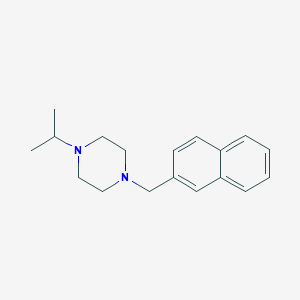

![4-fluoro-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5845323.png)

![2-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5845329.png)
